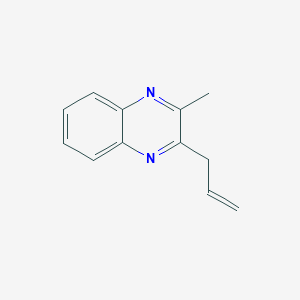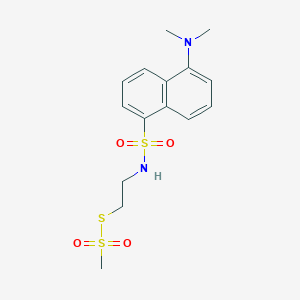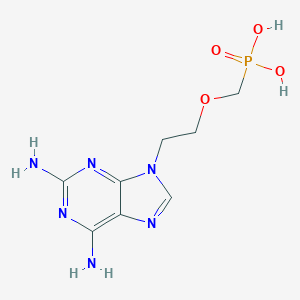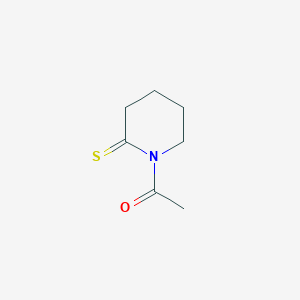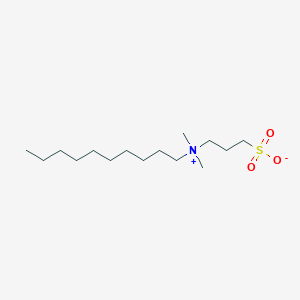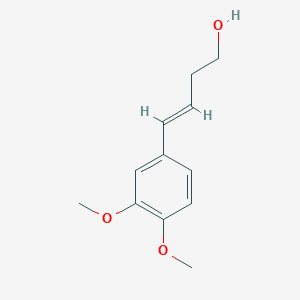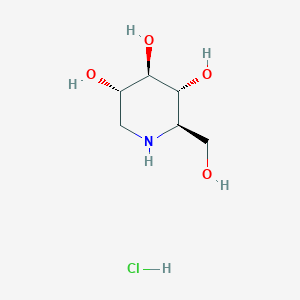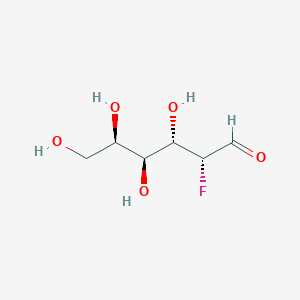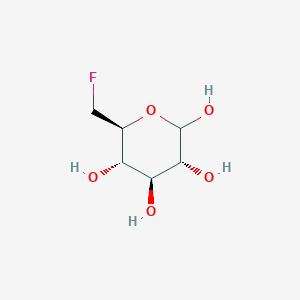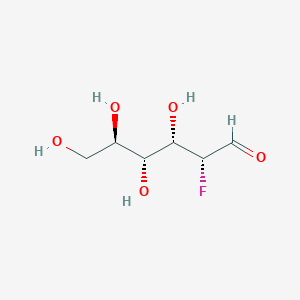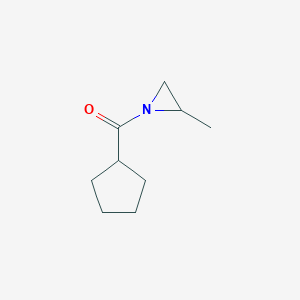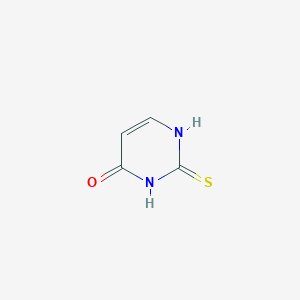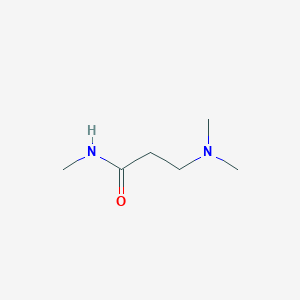
3-(Dimethylamino)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-N-methylpropanamide, also known as DMAMP, is a chemical compound with a molecular formula of C6H14N2O. It is an amide derivative of dimethylaminopropanol and is commonly used in scientific research for its unique properties.
Mécanisme D'action
3-(Dimethylamino)-N-methylpropanamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synapse. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which is important for learning and memory.
Effets Biochimiques Et Physiologiques
3-(Dimethylamino)-N-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 3-(Dimethylamino)-N-methylpropanamide has been shown to increase the release of dopamine, a neurotransmitter that is important for reward and motivation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(Dimethylamino)-N-methylpropanamide is its potency as an acetylcholinesterase inhibitor. This allows for the testing of lower concentrations of the compound, reducing the risk of toxicity. However, 3-(Dimethylamino)-N-methylpropanamide is also highly reactive and can form hazardous byproducts if not handled carefully. It is also relatively expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the study of 3-(Dimethylamino)-N-methylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to determine the optimal dosage and administration route for 3-(Dimethylamino)-N-methylpropanamide in these conditions. Additionally, the antioxidant properties of 3-(Dimethylamino)-N-methylpropanamide may make it a useful tool in the study of oxidative stress and its role in aging and disease. Finally, the unique properties of 3-(Dimethylamino)-N-methylpropanamide may make it a valuable tool in the development of new drugs and therapies for a variety of conditions.
Méthodes De Synthèse
3-(Dimethylamino)-N-methylpropanamide can be synthesized through the reaction of dimethylaminopropanol with methyl isocyanate. The reaction is exothermic and requires careful handling to avoid the formation of hazardous byproducts. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
3-(Dimethylamino)-N-methylpropanamide has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. As a result, 3-(Dimethylamino)-N-methylpropanamide has been studied for its potential use in the treatment of Alzheimer's disease, a neurological disorder characterized by a decrease in acetylcholine levels.
Propriétés
Numéro CAS |
116882-92-9 |
|---|---|
Nom du produit |
3-(Dimethylamino)-N-methylpropanamide |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
3-(dimethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-7-6(9)4-5-8(2)3/h4-5H2,1-3H3,(H,7,9) |
Clé InChI |
ZBJVTBFJBWUIKM-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCN(C)C |
SMILES canonique |
CNC(=O)CCN(C)C |
Synonymes |
Propanamide, 3-(dimethylamino)-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



